2-Methyl-2-(2-thienyl)propanohydrazide
Description
2-Methyl-2-(2-thienyl)propanohydrazide is a hydrazide derivative characterized by a propanohydrazide backbone (N–NH₂ group attached to a three-carbon chain) substituted with a methyl group and a 2-thienyl moiety at the second carbon.
Hydrazides are widely explored for pharmaceutical applications due to their versatility in forming Schiff bases and heterocycles. The presence of the thienyl group may enhance π-π stacking interactions in biological targets, while the methyl group could improve lipophilicity and metabolic stability .
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-methyl-2-thiophen-2-ylpropanehydrazide |
InChI |
InChI=1S/C8H12N2OS/c1-8(2,7(11)10-9)6-4-3-5-12-6/h3-5H,9H2,1-2H3,(H,10,11) |
InChI Key |
SPHGAYKUANKMIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CS1)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Key analogs and their structural distinctions are summarized below:
*Calculated based on molecular formula C₉H₁₃N₂OS.
Key Observations :
Physicochemical and Drug-Likeness Properties
Using Lipinski, Veber, and Ghose rules (Table 1 in ), analogs like 1a, 1c, and 1d comply with drug-likeness criteria (molecular weight <500, logP <5, H-bond donors/acceptors ≤10/5). For this compound:
- Molecular weight : ~212.28 (within limits).
- logP : Estimated ~2.5 (thienyl’s moderate lipophilicity).
- H-bond donors/acceptors: 2 (NH₂) / 3 (S, O, N), suggesting oral bioavailability .
Enzyme Inhibition and CYP Interactions
- Compound 1e : Inhibits CYP1A2, CYP2C19, and CYP2C9, with high CNS permeability, making it a candidate for neurodegenerative diseases .
- Compounds 1 and 2 (): Thienyl-thiazole hydrazides stabilize enzymes (ΔTm +8°C) but inhibit Vmax more than Km, suggesting non-competitive binding .
Anticancer and CNS Activity
- S-glycosyl triazinones (): Thienyl-vinyl derivatives (e.g., compound 12) show cytotoxicity against cancer cell lines (IC₅₀ <10 µM) .
- Compound 1e : Demonstrates BBB permeability and efficacy in mood/neurodegenerative disorders .
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